Propargyl-PEG4-CH2CO2H
Propargyl-PEG4-CH2CO2H
Propargyl-PEG4-CH2CO2H is a PEG derivative containing a propargyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
Brand Name:
Vulcanchem
CAS No.:
1694731-93-5
VCID:
VC0540336
InChI:
InChI=1S/C11H18O6/c1-2-3-14-4-5-15-6-7-16-8-9-17-10-11(12)13/h1H,3-10H2,(H,12,13)
SMILES:
C#CCOCCOCCOCCOCC(=O)O
Molecular Formula:
C11H18O6
Molecular Weight:
246.26
Propargyl-PEG4-CH2CO2H
CAS No.: 1694731-93-5
Cat. No.: VC0540336
Molecular Formula: C11H18O6
Molecular Weight: 246.26
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Propargyl-PEG4-CH2CO2H is a PEG derivative containing a propargyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. |
|---|---|
| CAS No. | 1694731-93-5 |
| Molecular Formula | C11H18O6 |
| Molecular Weight | 246.26 |
| IUPAC Name | 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]acetic acid |
| Standard InChI | InChI=1S/C11H18O6/c1-2-3-14-4-5-15-6-7-16-8-9-17-10-11(12)13/h1H,3-10H2,(H,12,13) |
| Standard InChI Key | MJRNNISHHNMYAE-UHFFFAOYSA-N |
| SMILES | C#CCOCCOCCOCCOCC(=O)O |
| Appearance | Solid powder |
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